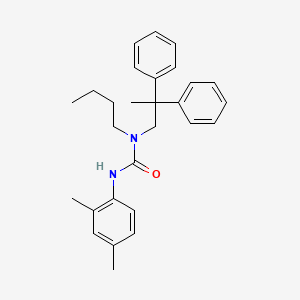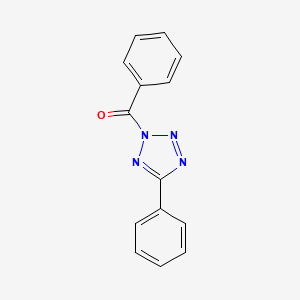
2H-Tetrazole, 2-benzoyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 2-benzoyl-5-phenyl- is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry
Méthodes De Préparation
The synthesis of 2H-Tetrazole, 2-benzoyl-5-phenyl- can be achieved through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst or under specific reaction conditions . For instance, the reaction of benzoyl cyanide with sodium azide in the presence of a suitable solvent and catalyst can yield the desired tetrazole compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
2H-Tetrazole, 2-benzoyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring’s nitrogen atoms can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can undergo electrophilic aromatic substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with acidic chlorides to form new derivatives, or with reducing agents to modify the tetrazole ring . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-Tetrazole, 2-benzoyl-5-phenyl- has a wide range of scientific research applications. In medicinal chemistry, tetrazole derivatives are often used as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development. In material science, tetrazoles are used as ligands in coordination chemistry, forming stable complexes with metal ions . Additionally, the compound’s high nitrogen content makes it suitable for applications in explosives and propellants .
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 2-benzoyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . In medicinal applications, the compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The benzoyl and phenyl groups contribute to the compound’s overall binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
2H-Tetrazole, 2-benzoyl-5-phenyl- can be compared with other tetrazole derivatives, such as 5-phenyl-2H-tetrazole and 2-phenyl-2H-tetrazole-5-carboxylic acid . While these compounds share the tetrazole ring structure, their substituents and chemical properties differ. For example, 5-phenyl-2H-tetrazole lacks the benzoyl group, which affects its reactivity and applications . The presence of the benzoyl group in 2H-Tetrazole, 2-benzoyl-5-phenyl- enhances its stability and potential for forming coordination complexes . This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
87268-79-9 |
|---|---|
Formule moléculaire |
C14H10N4O |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
phenyl-(5-phenyltetrazol-2-yl)methanone |
InChI |
InChI=1S/C14H10N4O/c19-14(12-9-5-2-6-10-12)18-16-13(15-17-18)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
GOQZWYIQOQHBSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=N2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


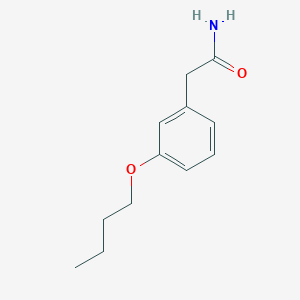
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

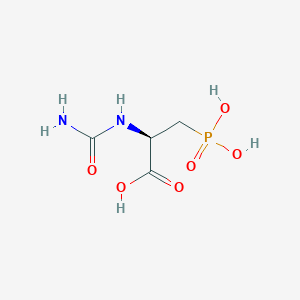
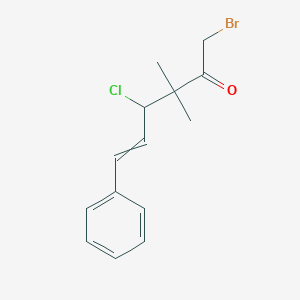
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
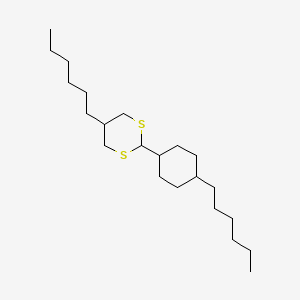

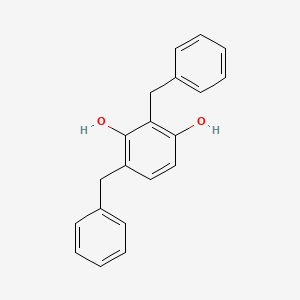
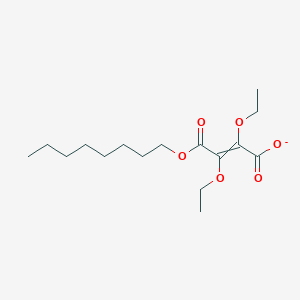
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
